3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one
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Description
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C24H25N3O2 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.19467705 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the GluN2B subunit of the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function. The GluN2B subunit is particularly important in the negative allosteric modulation of the receptor, which can prevent overstimulation and produce neuroprotective effects .
Mode of Action
The compound interacts with its target by binding to the GluN2B subunit of the NMDA receptor, leading to negative allosteric modulation . This interaction inhibits the receptor’s activity, preventing overstimulation and potentially providing neuroprotective effects .
Biochemical Pathways
The compound’s action primarily affects the glutamatergic signaling pathway, which is involved in synaptic transmission in the central nervous system. By modulating the activity of the NMDA receptor, the compound can influence the downstream effects of this pathway, potentially impacting processes such as synaptic plasticity and neuronal survival .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its modulation of the NMDA receptor. By inhibiting the receptor’s activity, the compound can prevent overstimulation of neurons, potentially providing neuroprotective effects . This could have implications for conditions characterized by excessive glutamatergic activity, such as certain neurodegenerative diseases.
Properties
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-23-16-22(21-9-5-2-6-10-21)25-18-27(23)17-24(29)26-13-11-20(12-14-26)15-19-7-3-1-4-8-19/h1-10,16,18,20H,11-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLBFVJGDRMKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.